molecular formula C14H15NO3S B5660043 N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide

N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5660043
M. Wt: 277.34 g/mol
InChI Key: IZOVYJNIHSQOLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide, involves various chemical methodologies. While specific synthesis details for this compound were not directly found, related benzamide compounds have been synthesized through methods involving condensation reactions, cyclization, and the use of different reagents to introduce various functional groups. These processes underscore the versatility and complexity of synthesizing benzamide derivatives (Demir et al., 2015; Sakaguchi et al., 1992).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the spatial arrangement of atoms within a molecule. For benzamide derivatives, techniques such as X-ray diffraction and density functional theory (DFT) calculations have been utilized to elucidate their molecular geometries. These studies reveal the conformational preferences of the molecules and how these influence their physical and chemical properties. The detailed structural analysis provides insights into the bonding patterns and electronic distributions within the molecules, which are crucial for understanding their reactivity and interactions with other molecules (Demir et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVYJNIHSQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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